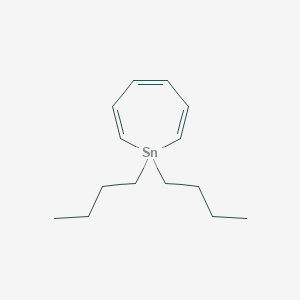
5-(Methoxymethyl)-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethyl)-2,3-dihydro-1H-indene: is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The methoxymethyl group attached to the indene structure adds unique chemical properties, making this compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydro-1H-indene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 5-(Methoxymethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxymethyl ketones, while reduction can produce methoxymethyl alkanes.
科学的研究の応用
Chemistry: In chemistry, 5-(Methoxymethyl)-2,3-dihydro-1H-indene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are studied for their pharmacological properties. These studies aim to develop new medications for various diseases and conditions.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 5-(Methoxymethyl)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids. Detailed studies are required to elucidate the exact mechanisms and pathways.
類似化合物との比較
2,3-Dihydro-1H-indene: Lacks the methoxymethyl group, resulting in different chemical properties.
5-Methoxymethyl-2-furancarboxylic acid: Contains a furan ring instead of an indene ring, leading to different reactivity and applications.
5-Methoxymethyl-1,3,4-thiadiazol-2-amine: Features a thiadiazole ring, which imparts distinct biological activities.
Uniqueness: The presence of the methoxymethyl group in 5-(Methoxymethyl)-2,3-dihydro-1H-indene distinguishes it from other similar compounds
特性
CAS番号 |
112504-90-2 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC名 |
5-(methoxymethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14O/c1-12-8-9-5-6-10-3-2-4-11(10)7-9/h5-7H,2-4,8H2,1H3 |
InChIキー |
CXAXCPPJOIMPIX-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC2=C(CCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
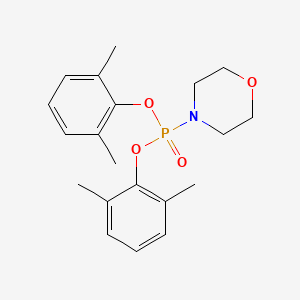
![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
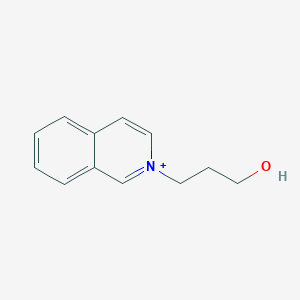
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
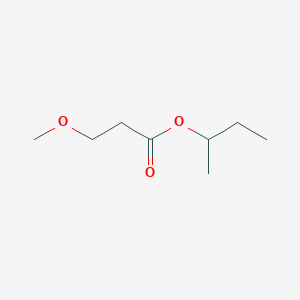
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
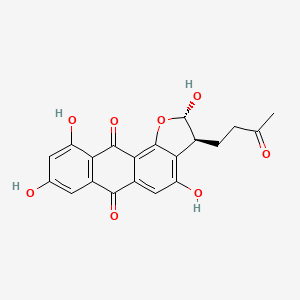
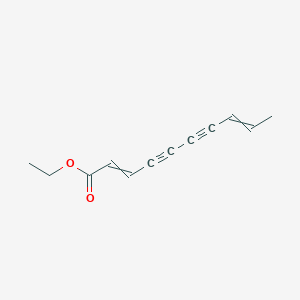

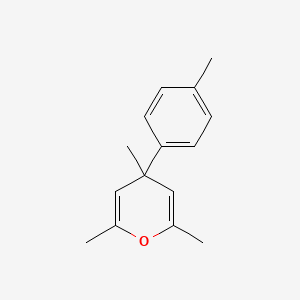
![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
